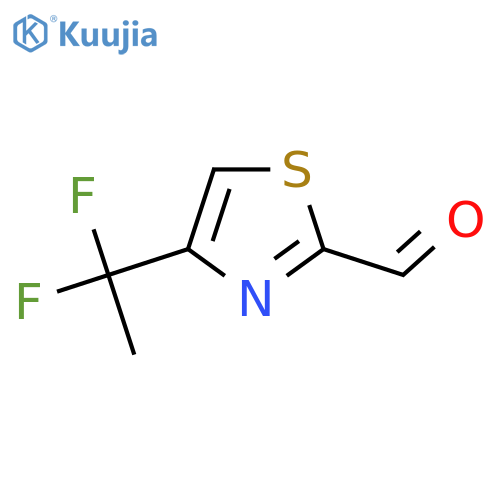

Cas no 1784357-72-7 (4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde)

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde

- Z3243595293

- 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde

-

- インチ: 1S/C6H5F2NOS/c1-6(7,8)4-3-11-5(2-10)9-4/h2-3H,1H3

- InChIKey: ZWQMSAWZPWOZGO-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=NC(=C1)C(C)(F)F

計算された属性

- せいみつぶんしりょう: 177.00599128 g/mol

- どういたいしつりょう: 177.00599128 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ぶんしりょう: 177.17

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6817242-0.05g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95.0% | 0.05g |

$226.0 | 2025-03-12 | |

| Enamine | EN300-6817242-10.0g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95.0% | 10.0g |

$4176.0 | 2025-03-12 | |

| Enamine | EN300-6817242-0.25g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95.0% | 0.25g |

$481.0 | 2025-03-12 | |

| Enamine | EN300-6817242-1.0g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95.0% | 1.0g |

$971.0 | 2025-03-12 | |

| 1PlusChem | 1P02851T-100mg |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95% | 100mg |

$479.00 | 2024-06-18 | |

| 1PlusChem | 1P02851T-5g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95% | 5g |

$3543.00 | 2024-06-18 | |

| 1PlusChem | 1P02851T-50mg |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95% | 50mg |

$332.00 | 2024-06-18 | |

| Aaron | AR0285A5-5g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95% | 5g |

$3897.00 | 2023-12-15 | |

| Enamine | EN300-6817242-2.5g |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95.0% | 2.5g |

$1903.0 | 2025-03-12 | |

| 1PlusChem | 1P02851T-250mg |

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde |

1784357-72-7 | 95% | 250mg |

$657.00 | 2024-06-18 |

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde 関連文献

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehydeに関する追加情報

Recent Advances in the Application of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde (CAS: 1784357-72-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde (CAS: 1784357-72-7) has emerged as a promising building block in medicinal chemistry and chemical biology. Recent studies highlight its utility as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its unique structural features, including the difluoroethyl group and thiazole ring, contribute to enhanced metabolic stability and target binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of this compound in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde as a key intermediate to introduce the difluoroethyl moiety, which significantly improved the pharmacokinetic properties of the resulting inhibitors. The modified compounds showed enhanced selectivity and oral bioavailability compared to their non-fluorinated counterparts.

In antimicrobial research, a team from the University of Tokyo reported the use of this thiazole derivative in developing novel anti-tuberculosis agents. The electron-withdrawing effect of the difluoroethyl group was found to enhance the compound's ability to penetrate mycobacterial cell walls, leading to improved efficacy against drug-resistant strains of Mycobacterium tuberculosis. These findings were published in Bioorganic & Medicinal Chemistry Letters in early 2024.

Recent synthetic methodology developments have also expanded the utility of 1784357-72-7. A 2024 Nature Protocols paper described an efficient, scalable synthesis route that enables the production of this compound in high enantiomeric purity. This advancement addresses previous challenges in large-scale production and has facilitated its broader application in drug discovery programs.

The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM analyses published in Cell Chemical Biology revealed that derivatives of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde can induce unique conformational changes in target proteins, providing new insights for structure-based drug design. These findings have opened new avenues for developing allosteric modulators of challenging drug targets.

Ongoing clinical trials involving compounds derived from this scaffold suggest its growing importance in pharmaceutical development. Phase I results for a FLT3 inhibitor containing this structural motif showed promising safety and efficacy profiles in acute myeloid leukemia patients, as reported at the 2024 American Society of Hematology annual meeting.

Future research directions include exploring the application of this compound in PROTAC (Proteolysis Targeting Chimera) development and as a warhead for covalent inhibitors. Its unique electronic properties and synthetic versatility position it as a valuable tool for addressing emerging challenges in drug discovery and chemical biology research.

1784357-72-7 (4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde) 関連製品

- 339285-62-0((E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate)

- 24549-65-3(tert-Butyl 2,2-dimethyl-3-phenylpropanoate)

- 1444624-20-7(Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-)

- 2097980-40-8(2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride)

- 1780166-33-7(2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine)

- 1821647-14-6((1S)-2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine)

- 2229560-05-6(1-(3-cyclopropylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2228689-77-6(2-(2-chloro-5-nitrophenyl)-3,3,3-trifluoropropan-1-amine)

- 385392-57-4(2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide)

- 2229365-15-3(tert-butyl N-3-(1-ethynylcyclopropyl)oxolan-3-ylcarbamate)